Cas no 2098077-42-8 (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde)

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde, 1-(2-fluoroethyl)-3-(2-pyrazinyl)-
- F2198-5089
- 1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde
- 2098077-42-8
- AKOS026724016
-
- インチ: 1S/C10H9FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-7H,1,4H2
- InChIKey: NEQKARPDZNLCDV-UHFFFAOYSA-N
- ほほえんだ: N1(CCF)C=C(C=O)C(C2=NC=CN=C2)=N1
計算された属性
- せいみつぶんしりょう: 220.07603909g/mol
- どういたいしつりょう: 220.07603909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 60.7Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 409.0±45.0 °C(Predicted)
- 酸性度係数(pKa): -0?+-.0.10(Predicted)
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F119176-1g |
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
2098077-42-8 | 1g |
$ 635.00 | 2022-06-05 | ||
TRC | F119176-100mg |
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
2098077-42-8 | 100mg |
$ 115.00 | 2022-06-05 | ||
Life Chemicals | F2198-5089-5g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 5g |
$1317.0 | 2023-09-06 | |
Life Chemicals | F2198-5089-1g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 1g |
$439.0 | 2023-09-06 | |
Life Chemicals | F2198-5089-2.5g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 2.5g |
$878.0 | 2023-09-06 | |
Life Chemicals | F2198-5089-0.5g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 0.5g |
$417.0 | 2023-09-06 | |
Life Chemicals | F2198-5089-10g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 10g |
$1844.0 | 2023-09-06 | |
TRC | F119176-500mg |
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
2098077-42-8 | 500mg |
$ 410.00 | 2022-06-05 | ||
Life Chemicals | F2198-5089-0.25g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
2098077-42-8 | 95%+ | 0.25g |
$396.0 | 2023-09-06 |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehydeに関する追加情報
Introduction to 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 2098077-42-8)
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde, identified by its CAS number 2098077-42-8, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structural motif renowned for its broad spectrum of biological activities and its role as a key intermediate in the synthesis of various pharmacologically active agents.
The molecular structure of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde features a central pyrazole ring substituted with a pyrazine moiety at the 3-position and an aldehyde group at the 4-position. The presence of a 2-fluoroethyl side chain further enhances its chemical diversity, making it a versatile scaffold for drug discovery and development. The fluorine atom introduces electronic and steric effects that can modulate the compound's interactions with biological targets, thereby influencing its pharmacological properties.
In recent years, there has been a growing interest in pyrazole derivatives due to their demonstrated efficacy in treating a variety of diseases, including infectious disorders, inflammatory conditions, and cancers. The aldehyde functionality in 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde serves as a reactive site for further chemical modifications, enabling the synthesis of more complex molecules with tailored biological activities. This reactivity has made it a valuable building block in the design of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of antiviral drugs. Pyrazole derivatives have shown promise in inhibiting viral enzymes and disrupting viral replication cycles. The fluorinated ethyl group in 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde may enhance binding affinity to viral targets by improving metabolic stability and reducing susceptibility to enzymatic degradation. This feature is particularly relevant in the context of emerging viral threats, where rapid development of antiviral therapies is crucial.
Furthermore, this compound has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cardiovascular conditions. The pyrazole core is known to interact with inflammatory pathways, making it an attractive scaffold for developing anti-inflammatory agents. The unique substitution pattern in 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde may confer selective inhibition of pro-inflammatory cytokines, thereby providing a more targeted therapeutic approach.
Recent studies have also explored the anticancer potential of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde. Cancer cells often exhibit altered metabolic pathways and signaling cascades, which can be exploited for therapeutic intervention. The aldehyde group allows for conjugation with bioactive molecules or probes, enabling the development of novel diagnostic tools or targeted therapies. Additionally, the fluorine atom may enhance tumor cell uptake through mechanisms related to polarizability and lipophilicity, improving drug delivery efficiency.
The synthesis of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde involves multi-step organic transformations that highlight the synthetic versatility of pyrazole derivatives. Key synthetic strategies include nucleophilic substitution reactions, condensation reactions, and functional group interconversions. These methodologies not only produce this specific compound but also provide insights into general approaches for constructing complex heterocyclic structures.
The pharmacokinetic properties of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its therapeutic efficacy and safety profile. Preliminary studies suggest that the fluorinated ethyl group may influence drug metabolism by affecting cytochrome P450 enzyme activity. Further research is needed to fully elucidate these interactions and to identify potential drug-drug interactions.
In conclusion, 1-(2-fluoroethyl)-3-(pyazin<0xE9;]-<0xE9;>l-H-py<0xE9;r<0xE9;zol<0xE9;>-<0xE9;>4-carbaldehyde (CAS No. 2098077<0xE2><0x82><0x90><0x32><0x38>) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing novel therapeutics targeting infections, inflammation, and cancer. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future drug discovery efforts.
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